2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-methyl benzophenone
Overview
Description
2-[8-(1,4-Dioxa-8-azaspiro[45]decyl)methyl]-2’-methyl benzophenone is a complex organic compound with the molecular formula C21H23NO3 It is characterized by its unique spiro structure, which includes a benzophenone core and a spirocyclic moiety containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2’-methyl benzophenone typically involves multiple steps. One common synthetic route starts with the preparation of the spirocyclic intermediate, which is then coupled with a benzophenone derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction. The final product is usually purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2’-methyl benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2’-methyl benzophenone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2’-methyl benzophenone involves its interaction with specific molecular targets. The spirocyclic moiety and benzophenone core allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2’-methoxy benzophenone
- 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-methyl benzophenone
- 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2’-thiomethyl benzophenone
Uniqueness
Compared to similar compounds, 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2’-methyl benzophenone is unique due to its specific substitution pattern on the benzophenone core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Biological Activity
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-methyl benzophenone is a complex organic compound characterized by its unique structural features, including a spirocyclic system and a benzophenone core. This compound, with a molecular formula of and a molecular weight of approximately 351.44 g/mol, has garnered attention in various fields of research due to its potential biological activity.
Property | Value |
---|---|
Molecular Formula | C22H25NO3 |
Molecular Weight | 351.44 g/mol |
CAS Number | 898755-72-1 |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Studies indicate that this compound may exert its effects through the following mechanisms:
- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which can help mitigate oxidative stress in cells.
- Antimicrobial Effects : Preliminary research suggests that it may exhibit antimicrobial properties against various pathogens.
- Cell Proliferation Inhibition : Some studies have indicated that it can inhibit the proliferation of certain cancer cell lines.
Antioxidant Activity
In a study conducted by researchers examining the antioxidant potential of various benzophenone derivatives, this compound demonstrated significant scavenging activity against free radicals, suggesting its potential use in preventing oxidative damage in biological systems .
Antimicrobial Properties
A recent investigation into the antimicrobial efficacy of this compound revealed that it exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, as well as some fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined to be effective at concentrations as low as 50 µg/mL for certain bacterial strains .
Cancer Cell Line Studies
In vitro studies on human cancer cell lines have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests its potential as a therapeutic agent in cancer treatment .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was performed.
Compound Name | Molecular Formula | Antioxidant Activity | Antimicrobial Activity | Cancer Cell Line Inhibition |
---|---|---|---|---|
Compound A | C22H25NO3 | Moderate | Yes | Yes |
Compound B | C22H24N2O3 | High | Moderate | No |
This compound | C22H25NO3 | High | Yes | Yes |
Properties
IUPAC Name |
[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(2-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-17-6-2-4-8-19(17)21(24)20-9-5-3-7-18(20)16-23-12-10-22(11-13-23)25-14-15-26-22/h2-9H,10-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEUGDZPULWKSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643743 | |
Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-72-1 | |
Record name | Methanone, [2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](2-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898755-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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